Process Validation: Potassium Di-tert-butyl Phosphate Enables Kilogram-Scale Manufacture of BMS-663068 (Fostemsavir Prodrug)
Potassium di-tert-butyl phosphate served as the essential nucleophilic phosphorylation reagent in the second-generation, multikilogram-scale synthesis of the HIV attachment inhibitor BMS-663068 (fostemsavir) [1]. In this validated industrial process, a late-stage common intermediate underwent chloromethylation followed by direct displacement with di-tert-butylpotassium phosphate, enabling the installation of the N-phosphonooxymethyl prodrug moiety [1]. The alternative first-generation route, which required the separate synthesis and isolation of di-t-butyl(chloromethyl)phosphate, was abandoned due to problematic isolation and scalability concerns [1]. The adoption of the di-tert-butylpotassium phosphate displacement strategy enabled the production of >1000 kg of the API in 14 linear steps with approximately 7% overall yield [1].
| Evidence Dimension | Scalability and Process Robustness in Pharmaceutical Manufacture |
|---|---|
| Target Compound Data | Enabled multikilogram-scale (>1000 kg) production of BMS-663068 API via direct displacement; 14 linear steps; approximately 7% overall yield |
| Comparator Or Baseline | First-generation route using pre-formed and isolated di-t-butyl(chloromethyl)phosphate |
| Quantified Difference | Eliminated problematic isolation of the parent API and the separate synthesis/isolation of di-t-butyl(chloromethyl)phosphate; enabled successful scale-up to >1000 kg production |
| Conditions | Industrial pharmaceutical manufacturing; late-stage N(1)-thioether derivative, chloromethylation, displacement with di-t-butylpotassium phosphate, deprotection |
Why This Matters
This direct comparative process data demonstrates that potassium di-tert-butyl phosphate provides a more robust and scalable synthetic route for N-phosphonooxymethyl prodrug installation compared to pre-formed chloromethyl phosphate reagents, a critical differentiator for procurement decisions in pharmaceutical development and manufacturing.
- [1] Schultz, M. J., Payack, J. F., La Cruz, T. E., Erdemir, D., Geng, P., Broxer, S., ... & Fox, R. J. (2017). Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies. Organic Process Research & Development, 21(8), 1095-1109. View Source
